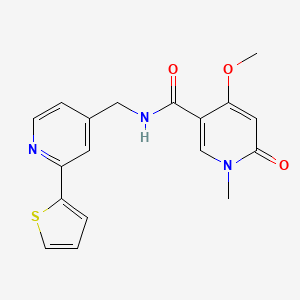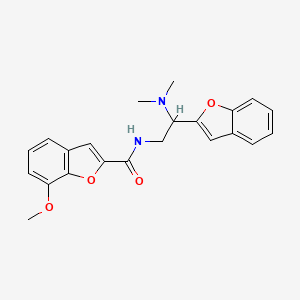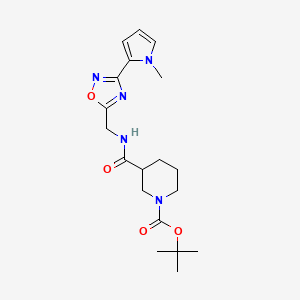
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Synthesis
Chemical entities similar to the specified compound are often discovered and synthesized as part of efforts to find new therapeutic agents or to understand biochemical pathways. For instance, compounds with dihydropyridine cores have been identified as potent and selective kinase inhibitors, demonstrating efficacy in tumor stasis models and advancing to clinical trials due to favorable pharmacokinetic profiles (G. M. Schroeder et al., 2009). The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been reported, yielding dihydropyridinones and related compounds with satisfactory yields, showcasing the versatility of these chemical frameworks (A. Bacchi et al., 2005).
Applications in Medicinal Chemistry
Compounds bearing the dihydropyridine motif are extensively researched for their pharmacological potentials. For example, certain derivatives have been synthesized for their anti-inflammatory and analgesic properties, demonstrating significant cyclooxygenase inhibition and presenting themselves as potential oral drug candidates (A. Abu‐Hashem et al., 2020). Similarly, polysubstituted pyridines with methoxyphenyl groups have shown multidrug resistance-modulating activity, comparable to known P-glycoprotein inhibitors (A. Krauze et al., 2015).
Chemical and Structural Characterization
The structural and chemical properties of compounds related to dihydropyridines have been elucidated through various analytical techniques. For instance, solvated forms of similar compounds have been studied, revealing insights into their molecular conformations and potential interactions, which could be crucial for understanding their biological activities (Surajit Banerjee et al., 2002). Moreover, novel electrochromic aromatic polyamides based on derivatives of dihydropyridine have been synthesized, displaying multi-stage oxidative coloring and highlighting the versatility of these compounds in material science (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-11-13(15(24-2)9-17(21)22)18(23)20-10-12-5-6-19-14(8-12)16-4-3-7-25-16/h3-9,11H,10H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYJPQGFOBPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)
![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)
![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)